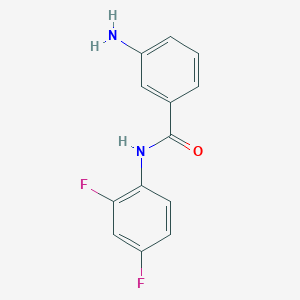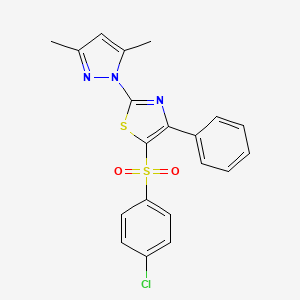
3,4-Dibromophenyl isothiocyanate
Descripción general
Descripción
3,4-Dibromophenyl isothiocyanate is a biochemical used for proteomics research . It has a molecular formula of C7H3Br2NS and a molecular weight of 292.98 .
Synthesis Analysis
Isothiocyanates, including this compound, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms and an isothiocyanate group .Chemical Reactions Analysis
Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H3Br2NS and a molecular weight of 292.98 .Aplicaciones Científicas De Investigación
Chemopreventive Properties
3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, has shown potential in cancer prevention. Isothiocyanates are known for their strong anticarcinogenic effects in animal models, mainly through the modulation of xenobiotic-metabolizing enzymes. They may induce apoptosis in cancer cells via a caspase-3-dependent mechanism, providing a distinct mechanism for chemoprevention (Yu et al., 1998).
Imaging and Monitoring Applications
Isothiocyanates have applications in imaging, as demonstrated by a study where an isothiocyanate-functionalized compound was used as a fluorescent bioprobe for mitochondrion imaging. This application allows for real-time monitoring of cellular processes like mitophagy, highlighting the versatility of isothiocyanates in biomedical research (Zhang et al., 2015).
Antibacterial Properties
Studies have evaluated isothiocyanates like this compound for their antibacterial activities. For instance, certain isothiocyanates have been tested against both Gram-positive and Gram-negative bacteria, showing potent antibacterial activity. This suggests a potential for isothiocyanates in the development of new antibacterial agents (Jang et al., 2010).
Synthesis and Chemical Applications
The synthesis of isothiocyanates, including this compound, has been a focus of research. Various methodologies for synthesizing isothiocyanates have been explored, such as using dithiocarbamate salts and desulfurization agents, indicating the chemical versatility and importance of these compounds (Eschliman & Bossmann, 2019).
Environmental Sustainability
Research has also focused on developing environmentally sustainable synthesis methods for isothiocyanates. An example is the synthesis of 3,4-diflorophenyl isothiocyanate, which highlights the ongoing efforts to make the production of these chemicals more environmentally friendly (Chen Jie-bin, 2009).
Mecanismo De Acción
Target of Action
Isothiocyanates, in general, are known to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects . They also have the potential to treat neurological disorders and regulate thyroid gland function .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable synthetic intermediates .
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Difluorophenyl isothiocyanate, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a valuable platform for versatile transformations .
Cellular Effects
For instance, they can activate the antioxidant response element (ARE)-mediated antioxidant enzyme heme oxygenase-1 (HO-1) induction in human hepatoma HepG2-C8 cells .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This efficient protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Metabolic Pathways
It is known that gut microbiota have the ability to metabolize glucosinolates, generating chemopreventive isothiocyanates .
Propiedades
IUPAC Name |
1,2-dibromo-4-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDOUGNCWCXGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)
![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)
![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)
![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)
![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)
